Hexadecyl-glucosid

Übersicht

Beschreibung

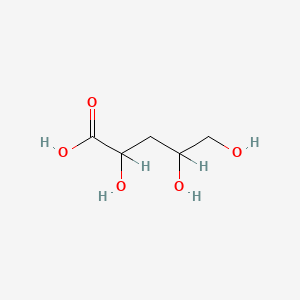

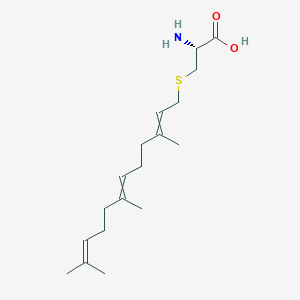

Hexadecyl glucoside is a non-ionic surfactant derived from the condensation of hexadecanol (a fatty alcohol) with glucose. It is part of the alkyl glucoside family, which are widely used in various industries due to their excellent surfactant properties and biodegradability. Hexadecyl glucoside is particularly valued for its mildness and compatibility with skin, making it a popular ingredient in cosmetic and personal care products .

Wissenschaftliche Forschungsanwendungen

Hexadecyl glucoside finds applications in various scientific fields due to its surfactant properties and biocompatibility:

Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its mildness and effectiveness in breaking cell membranes.

Medicine: Investigated for its potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Widely used in cosmetics, personal care products, and detergents for its gentle cleansing properties and skin compatibility

Wirkmechanismus

Target of Action

Hexadecyl glucoside, also known as cetyl alcohol, primarily targets the skin and hair. It is commonly used in cosmetic and personal care products such as shampoos, creams, and lotions . It acts as an opacifier, emulsifier, and thickening agent that alters the thickness of the liquid, and increases and stabilizes the foaming capacity .

Mode of Action

Hexadecyl glucoside interacts with its targets by forming a protective layer on the skin and hair, preventing moisture loss. Due to its water-binding property, it is commonly used as an emollient that prevents drying and chapping of the skin . It also has hydrating properties that make it a suitable emulsifier and stabilizer in pharmaceutical formulations .

Biochemical Pathways

Hexadecyl glucoside affects the skin’s natural lipid barrier. Glucoside hydrolases in human skin are likely to break down these ingredients to release their respective fatty acids and glucose . This process helps maintain the skin’s moisture balance and prevents dryness.

Pharmacokinetics

The systemic pharmacokinetics of hexadecyl glucoside in terms of absorption, plasma concentrations, bioavailability, and distribution are necessary for safety evaluation . .

Result of Action

The primary result of hexadecyl glucoside’s action is the prevention of skin dryness and chapping. It forms a protective layer on the skin, helping to retain moisture and maintain the skin’s natural lipid barrier . It also increases and stabilizes the foaming capacity of cosmetic products, improving their texture and application .

Biochemische Analyse

Biochemical Properties

Hexadecyl glucoside plays a significant role in biochemical reactions, primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, glucoside hydrolases in human skin can break down hexadecyl glucoside to release hexadecanol and glucose . This interaction is crucial for its function as a surfactant, as it helps in the emulsification and solubilization of hydrophobic substances.

Cellular Effects

Hexadecyl glucoside affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hexadecyl glucoside can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity . This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of hexadecyl glucoside involves its interaction with biomolecules at the molecular level. It binds to the lipid bilayer of cell membranes, causing structural changes that increase membrane permeability . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context. Additionally, hexadecyl glucoside can influence gene expression by altering the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexadecyl glucoside can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term exposure to hexadecyl glucoside in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of hexadecyl glucoside vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, hexadecyl glucoside can cause toxicity, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

Hexadecyl glucoside is involved in several metabolic pathways. It interacts with enzymes such as glucoside hydrolases, which break down the compound into hexadecanol and glucose . These metabolites can then enter various metabolic pathways, including glycolysis and fatty acid metabolism. Hexadecyl glucoside can also affect metabolic flux and metabolite levels by altering enzyme activity and gene expression.

Transport and Distribution

Hexadecyl glucoside is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism.

Subcellular Localization

The subcellular localization of hexadecyl glucoside is primarily within the lipid bilayer of cell membranes . This localization is critical for its activity as a surfactant, as it allows the compound to interact with membrane lipids and proteins. Hexadecyl glucoside may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its function.

Vorbereitungsmethoden

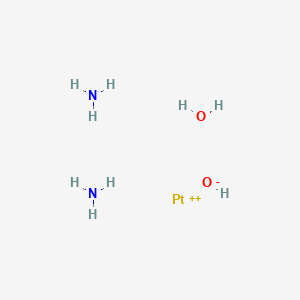

Synthetic Routes and Reaction Conditions: Hexadecyl glucoside is typically synthesized through the Fischer glycosylation method, which involves the reaction of glucose with hexadecanol under acidic conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the synthesis of hexadecyl glucoside is often optimized for higher yields and purity. This involves the use of continuous reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. Enzymatic synthesis methods are also being explored to produce hexadecyl glucoside more sustainably and with fewer by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Hexadecyl glucoside primarily undergoes hydrolysis and oxidation reactions. In the presence of water and enzymes, it can be hydrolyzed back into hexadecanol and glucose. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidized derivatives .

Common Reagents and Conditions:

Hydrolysis: Water, enzymes (such as glucosidases), mild acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, under controlled conditions to prevent over-oxidation.

Major Products Formed:

Hydrolysis: Hexadecanol and glucose.

Oxidation: Oxidized derivatives of hexadecyl glucoside, which may include aldehydes and carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

- Decyl glucoside

- Lauryl glucoside

- Coco-glucoside

- Octyl glucoside

Comparison: Hexadecyl glucoside is unique among alkyl glucosides due to its longer alkyl chain (hexadecyl group), which imparts distinct properties such as higher hydrophobicity and better emulsification capabilities. Compared to shorter-chain glucosides like decyl glucoside and lauryl glucoside, hexadecyl glucoside provides superior performance in applications requiring strong emulsification and solubilization of hydrophobic substances .

Eigenschaften

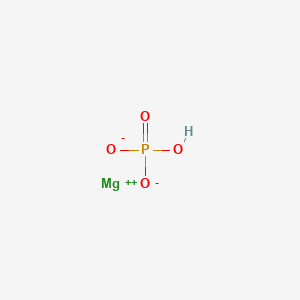

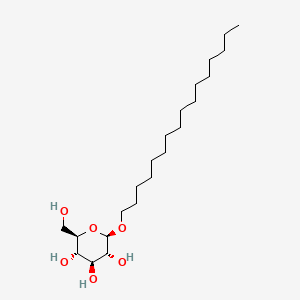

IUPAC Name |

(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226281 | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75319-63-0 | |

| Record name | Hexadecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Hexadecyl Glucoside in different formulations?

A1: Hexadecyl Glucoside is a surfactant commonly used in cosmetic and pharmaceutical formulations. Its properties make it suitable for a range of applications:

- Foaming Agent: Research suggests that combining Hexadecyl Glucoside with other surfactants like long-chain alpha-olefin sulfonates and betaine-type surfactants can create a salt-tolerant and temperature-resistant foaming agent. [] This type of formulation is particularly valuable for enhanced oil recovery processes, such as foam flooding and foam drilling, even under harsh reservoir conditions.

- Creams and Lotions: Hexadecyl Glucoside is also utilized as an emulsifier in cosmetic creams and lotions. [] Its ability to help mix oil and water phases contributes to the product's texture and stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B1220863.png)